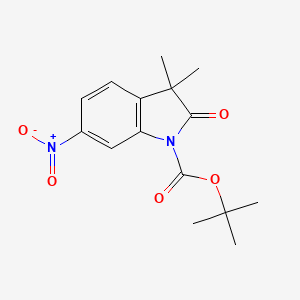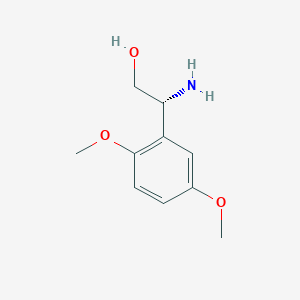![molecular formula C7H4F3N3 B12960109 5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12960109.png)
5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that contains both pyrrole and pyrimidine rings. The trifluoromethyl group attached to the pyrimidine ring enhances its chemical stability and biological activity. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of anticancer and antiviral agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a one-pot multi-component reaction strategy can be employed to selectively synthesize 5-trifluoromethyl pyrimidine derivatives . This method avoids the inherent selectivity challenges in direct pyrimidine trifluoromethylation.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and controlled temperature and pressure conditions are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different biological activities .
Scientific Research Applications
5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it can act as a DNA or RNA alkylator, leading to the disruption of nucleic acid synthesis and function . This compound may also inhibit key enzymes involved in cellular processes, thereby exerting its therapeutic effects. The exact pathways and targets can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridine: Another compound with a trifluoromethyl group, used in agrochemicals and pharmaceuticals.
Triazole-Pyrimidine Hybrids: Compounds with similar structural motifs, studied for their neuroprotective and anti-inflammatory properties.
Fluorinated Indoles: Compounds with fluorine atoms, used in various therapeutic applications.
Uniqueness
5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific combination of the pyrrole and pyrimidine rings with a trifluoromethyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound in medicinal chemistry and other scientific fields.
Properties
Molecular Formula |
C7H4F3N3 |
|---|---|
Molecular Weight |
187.12 g/mol |
IUPAC Name |
5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)5-2-12-6-4(5)1-11-3-13-6/h1-3H,(H,11,12,13) |
InChI Key |
AZATUTSPMFUYDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=CN=CN=C2N1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(10R,13s)-13-[(z,1r)-4-isopropyl-1-methyl-hex-4-enyl]-10-methyl-2,7,8,9,11,12,14,15,16,17-decahydro-1h-cyclopenta[a]phenanthrene](/img/structure/B12960065.png)



![6-Chlorobenzo[d]isoxazole-3-carboxamide](/img/structure/B12960088.png)
![5-(Methoxycarbonyl)-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid](/img/structure/B12960094.png)
![bis[3,5-bis(trifluoromethyl)phenyl]-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;bis(trifluoromethylsulfonyl)azanide;gold(1+)](/img/structure/B12960104.png)
